molecular formula C5H7NO B3051398 5-Oxopentanenitrile CAS No. 3350-74-1

5-Oxopentanenitrile

Cat. No.: B3051398
CAS No.: 3350-74-1
M. Wt: 97.12 g/mol
InChI Key: FNEARBHZFXEPFD-UHFFFAOYSA-N
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Description

5-Oxopentanenitrile, also known by its IUPAC name as this compound, is a chemical compound with the molecular formula C5H7NO It is characterized by the presence of a nitrile group (-CN) and a ketone group (-C=O) within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Oxopentanenitrile can be synthesized through various synthetic routes. One common method involves the reaction of an aldehyde, malononitrile, and hydrazine in a one-pot four-component reaction. This method is regio- and chemoselective, leading to the formation of 7-amino-2-(tert-butyl)-5-aryl-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitriles .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using readily available starting materials. The specific conditions and catalysts used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Oxopentanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles and amides.

Scientific Research Applications

5-Oxopentanenitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-oxopentanenitrile involves its reactivity with various molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with biological molecules. The ketone group can participate in nucleophilic addition reactions, making the compound versatile in its interactions with different chemical species .

Comparison with Similar Compounds

  • 2-(4-chlorophenyl)-3-oxopentanenitrile
  • 2-(4-bromophenyl)-3,5-bis(4-methoxyphenyl)-5-oxopentanenitrile
  • 5-(4-bromophenyl)-2,3-bis(4-chlorophenyl)-5-oxopentanenitrile

Comparison: 5-Oxopentanenitrile is unique due to its specific combination of a nitrile and a ketone group, which imparts distinct reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

5-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c6-4-2-1-3-5-7/h5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEARBHZFXEPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467136
Record name Pentanenitrile, 5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3350-74-1
Record name Pentanenitrile, 5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-oxopentanenitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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